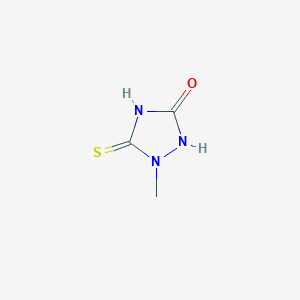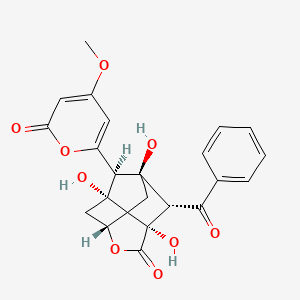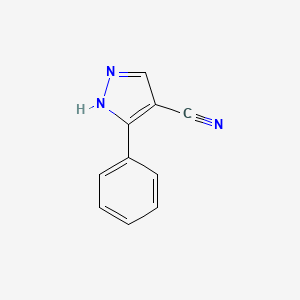
1,3-双(1-金刚烷基)咪唑鎓四氟硼酸盐
描述
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, also known as BAI-TFB, is an organic salt compound composed of a 1,3-bis(1-adamantyl)imidazolium cation and a tetrafluoroborate anion. This compound is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). BAI-TFB is a highly stable compound, with a melting point of 205°C and a boiling point of 320°C. It is a versatile organic salt that has been used in a variety of scientific and industrial applications.
科学研究应用
晶体结构分析
与 1,3-双(1-金刚烷基)咪唑鎓四氟硼酸盐相关的化合物的晶体结构已经过研究。例如,Ikhile 和 Bala(2010 年)检查了 1,3-双(1-金刚烷基)咪唑鎓四氯合铁(III) 的结构,揭示了晶格中阳离子和阴离子的排列,咪唑环和金刚烷基采用特定的构象 (Ikhile & Bala, 2010)。
金属配合物的配体设计
Georgiou 等人(2009 年)研究了吡唑桥联双(咪唑鎓)化合物,包括那些具有金刚烷基取代基的化合物。这些化合物用作银(I) 配合物的先驱,证明了它们在设计金属配位配体中的效用 (Georgiou 等人,2009)。
与氟烯烃的反应性
Arduengo 等人(2016 年)探讨了咪唑鎓衍生物与缺电子氟烯烃的反应。这项研究重点关注了 1,3-二-1-金刚烷基咪唑鎓与各种氟化化合物的反应性,有助于理解咪唑鎓盐在存在氟烯烃时的化学行为 (Arduengo 等人,2016)。
在转移脱氢中的应用
Zuo 和 Braunstein(2012 年)研究了具有混合配体的 N-杂环卡宾铱(III) 钳形配合物,包括 1,3-双(1-金刚烷基咪唑鎓)。这些配合物在转移脱氢过程中显示出潜在的应用,说明了 1,3-双(1-金刚烷基)咪唑鎓衍生物在催化中的效用 (Zuo & Braunstein, 2012)。
与铱键合卤化物的相互作用
Zuo 和 Braunstein(2010 年)还研究了咪唑鎓盐与铱键合卤化物之间的相互作用。他们的研究表明,这些组分之间存在电荷辅助的分子间氢键相互作用,为咪唑鎓盐在形成金属配合物中的潜在应用提供了见解 (Zuo & Braunstein, 2010)。
膜中的碱稳定性
Wang 等人(2018 年)专注于 N3-金刚烷基咪唑鎓阳离子在高性能阴离子交换膜中的碱稳定性。他们发现金刚烷基取代基显着提高了咪唑鎓的稳定性,突出了其在膜技术应用中的重要性 (Wang 等人,2018)。
抗菌活性
Basantcev 等人(2020 年)研究了 N-单和 N,N-二烷基化咪唑衍生物的合成和抗菌活性,包括那些带有金刚烷基的衍生物。这项研究有助于理解咪唑鎓盐的潜在药用应用 (Basantcev 等人,2020)。
用于电容器应用的电化学性质
McEwen 等人(1999 年)分析了各种咪唑鎓盐的电化学性质,包括它们的离子电导率和电化学稳定性。这项研究为咪唑鎓盐(如 1,3-双(1-金刚烷基)咪唑鎓四氟硼酸盐)在电化学应用(如电容器)中的潜在用途提供了宝贵的见解 (McEwen 等人,1999)。
作用机制
Target of Action
It’s known to be a catalyst for cross-coupling reactions .
Mode of Action
As a catalyst, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate facilitates the reaction process without being consumed in the reaction. It lowers the activation energy, thereby increasing the rate of the reaction .
Biochemical Pathways
As a catalyst, it’s involved in various chemical reactions, including cross-coupling reactions .
Result of Action
The primary result of the action of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is the facilitation of chemical reactions. As a catalyst, it increases the efficiency and speed of these reactions .
生化分析
Biochemical Properties
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions at elevated temperatures . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical processes. Additionally, the imidazolium core can engage in hydrogen bonding and electrostatic interactions with biomolecules, further enhancing its catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to high temperatures or reactive environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and metabolic activity being noted over extended periods.
属性
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCCJYLKCSVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584749 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286014-42-4 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)




![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

